3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid
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Overview
Description
3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a fluorine atom, a benzoic acid moiety, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid typically involves multiple steps, including the introduction of the fluorine atom, the formation of the benzoic acid moiety, and the attachment of the pyrrolidinyl group. Common reagents used in these reactions include fluorinating agents, carboxylating agents, and amine-protecting groups. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(propan-2-yl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid
Uniqueness
3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H19FN2O5 |
---|---|
Molecular Weight |
338.33 g/mol |
IUPAC Name |
3-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H19FN2O5/c1-16(2,3)24-15(23)18-11-6-7-19(13(11)20)12-5-4-9(14(21)22)8-10(12)17/h4-5,8,11H,6-7H2,1-3H3,(H,18,23)(H,21,22) |
InChI Key |
YBGKVNCKNQWBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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